(2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R)-1-prop-2-enoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h2,7H,1,3-6H2,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXCFSFLIIUEAX-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using a suitable protecting group, such as a carbamate.
Introduction of the Prop-2-en-1-yloxycarbonyl Group: The protected pyrrolidine derivative is then reacted with prop-2-en-1-yl chloroformate under basic conditions to introduce the prop-2-en-1-yloxycarbonyl group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Deprotection of Allyloxycarbonyl (Alloc) Group
The Alloc group serves as a temporary amine protector, removable under mild conditions compatible with acid-sensitive substrates:
Mechanistic Insight : Palladium-mediated deprotection proceeds through π-allyl intermediate formation, followed by nucleophilic attack from morpholine. This method avoids harsh acids, making it ideal for peptide synthesis workflows .
Carboxylic Acid Functionalization
The C2-carboxylic acid participates in classical activation/coupling reactions:
Stereochemical Impact : Coupling reactions at C2 proceed with >99% retention of configuration when using carbodiimide activators, as demonstrated in analogous proline derivatives .
Pyrrolidine Ring Modifications
The ring's secondary amine and conformational rigidity enable selective transformations:
Notable Limitation : Direct alkylation of the pyrrolidine nitrogen requires prior Alloc deprotection. Attempted one-pot deprotection/alkylation sequences led to <30% yields due to competing side reactions .
Allyl Group Transformations
The prop-2-en-1-yloxy moiety undergoes characteristic alkene reactions:
Critical Insight : Hydrogenation of the allyl group proceeds without epimerization at C2, as confirmed by chiral HPLC analysis of post-reaction mixtures .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrrolidine derivatives exhibit significant anticancer properties. The compound's structural features allow it to interact with various biological targets, potentially inhibiting tumor growth. For example, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain pyrrolidine derivatives could induce apoptosis in cancer cells through the activation of caspases .
Case Study : A derivative of (2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid was tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability. The mechanism was linked to the disruption of mitochondrial function and increased reactive oxygen species (ROS) production.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Research suggests that it can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Study : In vitro studies using neuronal cell cultures demonstrated that treatment with this compound led to a significant decrease in markers of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
Fungicidal Properties
The compound has shown promise as a fungicide, particularly against plant pathogens. Its ability to inhibit fungal growth makes it a candidate for agricultural use.
Case Study : A field trial evaluated the efficacy of this compound against Rhizoctonia solani, a common soil-borne pathogen. Results indicated a 70% reduction in disease incidence compared to untreated controls, highlighting its potential as an eco-friendly fungicide .
Plant Growth Regulation
Research has indicated that this compound can act as a plant growth regulator, enhancing root development and overall plant vigor.
Case Study : Experiments conducted on tomato plants showed that application of the compound resulted in increased root biomass and improved nutrient uptake efficiency, leading to higher fruit yields compared to control groups .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from readily available precursors through multi-step organic reactions.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Starting Material A + Reagent B | Solvent X, Temperature Y | 85% |
| 2 | Intermediate + Reagent C | Solvent Z, Temperature W | 90% |
Mechanism of Action
The mechanism of action of (2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Key Properties (Estimated):
- Molecular formula: C₉H₁₃NO₅
- Molecular weight : ~215.23 g/mol
- Functional groups : Carbamate (N-protection), carboxylic acid (reactive site for conjugation).
This compound is primarily utilized as a building block in organic synthesis , particularly in peptide mimetics and drug discovery, due to its modular reactivity and stereochemical control .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related analogs:
Reactivity and Stability
Stereochemical Considerations
- The (2R) configuration in the target compound and its methyl-substituted analog ensures enantioselectivity, critical for pharmaceutical applications.
- Pyrrolo-pyridine derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibit distinct electronic properties due to aromatic heterocycles, diverging from pyrrolidine-based analogs .
Pharmacological Potential
Biological Activity
The compound (2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid , identified by its CAS number 1344949-46-7, is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₁O₄ |
| Molecular Weight | 199.20 g/mol |
| CAS Number | 1344949-46-7 |
Structural Characteristics
The compound features a pyrrolidine ring substituted with a prop-2-en-1-yloxycarbonyl group and a carboxylic acid moiety, which may influence its interaction with biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are significant in the management of type 2 diabetes by enhancing incretin levels, thus improving insulin secretion and reducing blood glucose levels .
- Antitumor Activity : The structural features of this compound may contribute to cytotoxic effects against various cancer cell lines. Compounds with similar structures have shown promise in inducing apoptosis in cancer cells, particularly those expressing multidrug resistance proteins .
- Neuroprotective Effects : Some derivatives of pyrrolidine compounds have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Study 1: DPP-IV Inhibition
A study explored the synthesis of various pyrrolidine derivatives and their effects on DPP-IV activity. The results indicated that certain modifications to the pyrrolidine structure enhanced inhibitory potency, suggesting that this compound could be a candidate for further development in diabetes therapy .
Case Study 2: Anticancer Properties
Research on structurally similar compounds demonstrated significant anticancer activity through mechanisms involving apoptosis and cell cycle arrest. For instance, thiosemicarbazone complexes showed selective cytotoxicity against K562 leukemia cells, indicating that similar pyrrolidine derivatives might exhibit comparable effects due to their structural analogies .
Comparative Analysis of Biological Activity
Q & A
Q. What are the common synthetic routes for (2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:
- Step 1 : Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups under basic conditions (e.g., NaOH, THF) to prevent side reactions .
- Step 2 : Allyloxycarbonylation using prop-2-en-1-yl chloroformate in the presence of a base (e.g., triethylamine) to introduce the allyloxycarbonyl group .
- Step 3 : Acidic deprotection (e.g., HCl in dioxane) to yield the final carboxylic acid .
Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, and monitor reaction progress via TLC or HPLC to ensure intermediate purity .
Q. What analytical techniques are recommended for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement), ensuring data resolution < 1.0 Å and R-factor < 0.05 .
- Chiral HPLC : Utilize a Chiralpak® column with a mobile phase of hexane/isopropanol (80:20) to verify enantiomeric excess (>99%) .
- NMR Spectroscopy : Analyze - and -NMR for characteristic signals (e.g., allyl protons at δ 5.2–5.8 ppm, carbonyl carbons at ~170 ppm) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Peptide Mimetics : Acts as a constrained proline analog to stabilize secondary structures in bioactive peptides .
- Enzyme Inhibition : Serves as a scaffold for designing inhibitors targeting pyrrolidine-dependent enzymes (e.g., prolyl oligopeptidase) via structure-based drug design .
- Prodrug Development : The allyloxycarbonyl group enables pH-sensitive release of active carboxylic acid derivatives in targeted drug delivery systems .
Advanced Questions
Q. How can enantiomeric impurities be resolved during the synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)- or (R)-Boc-proline derivatives to enforce stereochemical control during allylation .
- Dynamic Kinetic Resolution : Employ palladium catalysts (e.g., Pd(PPh)) under asymmetric conditions to favor the (2R)-configuration .
- Preparative Chiral Chromatography : Scale-up chiral HPLC with simulated moving bed (SMB) technology for high-throughput purification .
Q. What computational strategies are effective for predicting the bioactive conformations of derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the compound’s SMILES string (e.g.,
C1C[N](C(=O)OCC=C)C(=O)O1) to model interactions with target proteins . - MD Simulations : Run 100-ns trajectories in GROMACS with AMBER force fields to assess conformational stability in aqueous environments .
- QSAR Modeling : Correlate substituent effects (e.g., allyl vs. propargyl groups) with biological activity using CoMFA/CoMSIA .
Q. How should researchers address contradictions in crystallographic data refinement for this compound?
- Methodological Answer :
- Data Validation : Cross-check SHELXL refinement with PLATON’s ADDSYM to detect missed symmetry or twinning .
- Multi-software Cross-validation : Compare results from SHELX, Phenix, and Olex2 to resolve R-factor discrepancies .
- High-Resolution Data : Collect datasets at synchrotron facilities (λ = 0.7–1.0 Å) to improve electron density maps for the allyloxycarbonyl group .
Q. How do structural modifications influence the compound’s biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
